12E,14-Labdadien-20,8EC-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12E,14-Labdadien-20,8EC-olide typically involves the use of naturally occurring diterpenoids such as (+)-sclareolide and (+)-sclareol as starting materials. The preparation of key intermediates like totarane and s-trans-12E,14-Labdadien-20,8EC-olide can be achieved through thermal or erbium-catalyzed intermolecular Diels-Alder reactions.
Industrial Production Methods: Industrial production of this compound is generally based on the extraction from the rhizomes of Isodon yuennanensis . The compound is then purified to achieve the desired level of purity for research and application purposes .
Chemical Reactions Analysis
Types of Reactions: 12E,14-Labdadien-20,8EC-olide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield different oxygenated derivatives, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
12E,14-Labdadien-20,8EC-olide has a wide range of applications in scientific research, including:
Mechanism of Action
12E,14-Labdadien-20,8EC-olide can be compared with other labdane diterpenoids, such as forskolin and hispidanin A . While these compounds share a similar core structure, they differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its distinct chemical structure and the specific biological pathways it targets .
Comparison with Similar Compounds
- Forskolin
- Hispidanin A
- 8(17),12E,14-Labdatrien-18-oic acid
Properties
IUPAC Name |
5,5,9-trimethyl-12-(3-methylpenta-2,4-dienyl)-10-oxatricyclo[7.2.1.01,6]dodecan-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-9-16-19(5)13-10-15-18(3,4)11-7-12-20(15,16)17(21)22-19/h6,8,15-16H,1,7,9-13H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFYFPUOUKFWPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.